N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide is a complex organic compound with a unique structure that includes a hydroxycyclohexene ring, a phenylethyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydroxycyclohexene ring: This can be achieved through the cyclization of a suitable diene precursor under acidic conditions.
Attachment of the phenylethyl group: This step involves the alkylation of the hydroxycyclohexene intermediate with a phenylethyl halide in the presence of a base.
Formation of the ethanediamide backbone: The final step involves the coupling of the intermediate with an ethanediamine derivative under amide bond-forming conditions, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the hydroxy group to a hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular processes.
Comparison with Similar Compounds
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide can be compared with other similar compounds, such as:
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamine: Similar structure but with an amine group instead of an amide.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.
The uniqueness of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-(2-phenylethyl)ethanediamide lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.
Properties
IUPAC Name |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15(18-12-9-14-7-3-1-4-8-14)16(21)19-13-17(22)10-5-2-6-11-17/h1,3-5,7-8,10,22H,2,6,9,11-13H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBTZCZWSCIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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